
3-Bromo-2-hidroxibenzonitrilo
Descripción general
Descripción
3-Bromo-2-hydroxybenzonitrile is an organic compound with the empirical formula C7H4BrNO . It has a molecular weight of 198.02 g/mol . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is at the 3rd position, the hydroxyl group is at the 2nd position, and the nitrile group is directly attached to the benzene ring .Physical And Chemical Properties Analysis
3-Bromo-2-hydroxybenzonitrile is a powder with a melting point of 118-122 °C . It has a density of 1.8±0.1 g/cm3, a boiling point of 248.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.6±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 110.4±5.0 cm3 .Aplicaciones Científicas De Investigación
Síntesis de análogos de isoquinolin-1(2H)-ona
3-Bromo-2-hidroxibenzonitrilo se utiliza como reactivo sintético en la síntesis de análogos de 3,4-fusionados de isoquinolin-1(2H)-ona . Estos análogos son importantes porque se encuentran en una serie de compuestos biológicamente activos.
Creación de heterociclos ampakínicos
Este compuesto también se utiliza en la creación de heterociclos ampakínicos . Los ampakínicos son una clase de compuestos que se sabe que mejoran la capacidad de atención y la alerta, y facilitan el aprendizaje y la memoria. Se están investigando por su posible uso en el tratamiento de trastornos cognitivos como la enfermedad de Alzheimer.
Material para investigación química
This compound se utiliza a menudo como material para la investigación química . Sus propiedades lo hacen útil en una variedad de entornos experimentales.
Intermediario en síntesis orgánica
Este compuesto sirve como intermediario en la síntesis orgánica . Esto significa que se utiliza en la producción de otros compuestos orgánicos complejos.
Producción de cloruros de arilo
Aunque los detalles específicos no están disponibles, se sugiere que this compound podría estar involucrado en la síntesis de cloruros de arilo . Los cloruros de arilo se utilizan en una amplia gama de reacciones químicas.
Investigación farmacéutica
Dada su participación en la síntesis de compuestos biológicamente activos, es probable que this compound tenga aplicaciones en la investigación farmacéutica .
Mecanismo De Acción
Mode of Action
It’s known that the compound can form intramolecular o—h br contacts . This suggests that it may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-hydroxybenzonitrile are currently unknown
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.71 cm/s . These properties impact the bioavailability of the compound, influencing how much of it reaches its targets in the body.
Safety and Hazards
3-Bromo-2-hydroxybenzonitrile is classified as having acute oral toxicity (Category 4), and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-bromo-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499460 | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-28-4 | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features were observed in the crystal structure of 3-bromo-2-hydroxybenzonitrile?
A1: The crystal structure analysis of 3-bromo-2-hydroxybenzonitrile revealed a partial molecular disorder. Specifically, a 180° rotation of the molecule around the phenol C–O bond leads to disorder involving the bromine and nitrile groups []. This disorder is modeled as affecting only the bromine and nitrile substituents attached to a unique phenol ring. Additionally, the crystal structure exhibits an intramolecular O—H⋯Br contact. Furthermore, intermolecular O—H⋯Br/O—H⋯Nnitrile hydrogen bonding is observed between these disordered groups (bromine and nitrile) and the phenol group. This interaction forms a spiral chain along a twofold screw axis, extending parallel to the b-axis direction. Within this chain, molecules engage in offset face-to-face π-stacking interactions with a plane-to-centroid distance of 3.487 (1) Å [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


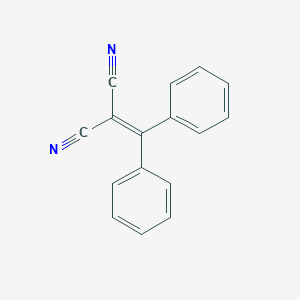
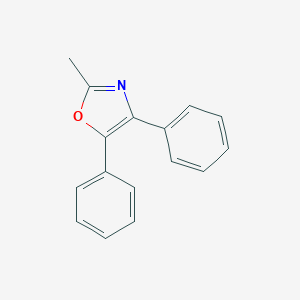
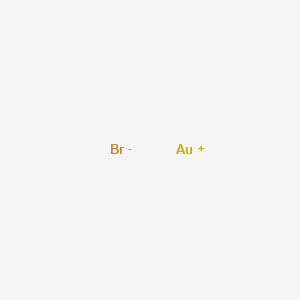



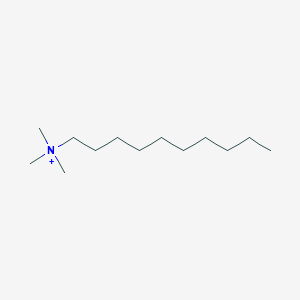

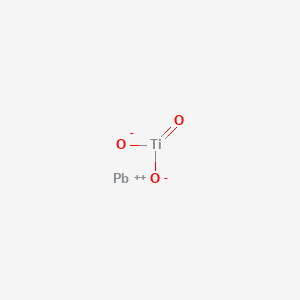
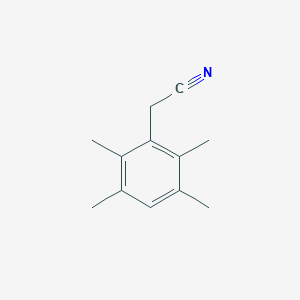
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)


